molecular formula C8H8ClF B1657776 1-(1-Chloroethyl)-3-fluorobenzene CAS No. 58114-09-3

1-(1-Chloroethyl)-3-fluorobenzene

Cat. No.: B1657776
CAS No.: 58114-09-3
M. Wt: 158.6 g/mol
InChI Key: JRVORWRZZBKIBX-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-fluorobenzene is an organic compound characterized by the presence of a chloroethyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzene with 1-chloroethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are often used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

Major Products Formed:

    Substitution Reactions: Products vary based on the substituent introduced.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alkanes and alkenes.

Scientific Research Applications

1-(1-Chloroethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

    1-(1-Chloroethyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.

    1-(1-Chloroethyl)-2-fluorobenzene: Another isomer with the fluorine atom in the ortho position.

    1-(1-Chloroethyl)-3-chlorobenzene: Contains a chlorine atom instead of fluorine.

Uniqueness: 1-(1-Chloroethyl)-3-fluorobenzene is unique due to the specific positioning of the chloroethyl and fluorine groups, which can significantly influence its chemical properties and reactivity compared to its isomers and analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

1-(1-chloroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVORWRZZBKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620306
Record name 1-(1-Chloroethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58114-09-3
Record name 1-(1-Chloroethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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